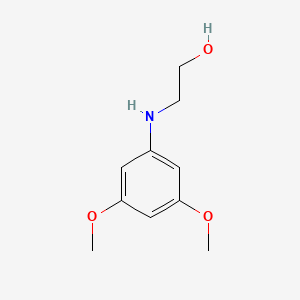

2-((3,5-Dimethoxyphenyl)amino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyanilino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERUASQOQYRVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((3,5-Dimethoxyphenyl)amino)ethanol

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((3,5-Dimethoxyphenyl)amino)ethanol, a molecule of significant interest in medicinal chemistry and drug development. As a substituted phenylethanolamine, its structural motifs are present in a variety of biologically active compounds. For instance, the structurally related compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is the active metabolite of Midodrine, a peripherally acting alpha-adrenergic agonist.[1] Furthermore, substituted phenylethanols serve as crucial building blocks for central nervous system agents and serotonin receptor modulators.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be approached through several routes. A common and reliable method involves the reductive amination of a suitable precursor. However, a more direct and often higher-yielding approach is the nucleophilic substitution reaction between 3,5-dimethoxyaniline and a two-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group. For this guide, we will focus on the reaction of 3,5-dimethoxyaniline with 2-bromoethanol. This method is chosen for its straightforwardness and the ready availability of the starting materials.

The causality behind this choice lies in the nucleophilicity of the amino group on the 3,5-dimethoxyaniline and the electrophilicity of the carbon atom bonded to the bromine in 2-bromoethanol. The reaction proceeds via an SN2 mechanism.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 3,5-Dimethoxyaniline | 10272-07-8 | C₈H₁₁NO₂ | Purity ≥ 98% |

| 2-Bromoethanol | 540-51-2 | C₂H₅BrO | Purity ≥ 97% |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Reagent grade |

| Acetonitrile | 75-05-8 | C₂H₃N | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent grade |

| Hexane | 110-54-3 | C₆H₁₄ | Reagent grade |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Reagent grade |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxyaniline (10.0 g, 65.3 mmol), sodium bicarbonate (11.0 g, 130.6 mmol), and anhydrous acetonitrile (100 mL).

-

Addition of Reagent: While stirring, add 2-bromoethanol (6.6 mL, 97.9 mmol) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.[4][5][6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6][7]

-

2-Bromoethanol is toxic and should be handled with extreme care. Avoid inhalation and skin contact.[4]

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Dispose of chemical waste according to institutional and local regulations.[4]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended.

Characterization Workflow Diagram

Caption: Interrelation of techniques for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | * δ ~ 6.0-6.2 ppm: Aromatic protons. A triplet for the proton at C4 and a doublet for the protons at C2 and C6. |

| * δ ~ 3.7-3.8 ppm: Methoxy (-OCH₃) protons, singlet. | |

| * δ ~ 3.6-3.7 ppm: Methylene (-CH₂-OH) protons, triplet. | |

| * δ ~ 3.2-3.3 ppm: Methylene (-NH-CH₂-) protons, triplet. | |

| * Variable ppm: N-H and O-H protons, broad singlets. | |

| ¹³C NMR | * δ ~ 161 ppm: Aromatic carbons attached to methoxy groups (C3, C5). |

| * δ ~ 150 ppm: Aromatic carbon attached to the amino group (C1). | |

| * δ ~ 95-100 ppm: Aromatic carbons (C2, C4, C6). | |

| * δ ~ 60-62 ppm: Methylene carbon (-CH₂-OH). | |

| * δ ~ 55 ppm: Methoxy (-OCH₃) carbons. | |

| * δ ~ 45-47 ppm: Methylene carbon (-NH-CH₂-). | |

| IR (cm⁻¹) | * 3400-3200: N-H and O-H stretching (broad).[8] |

| * 3100-3000: Aromatic C-H stretching. | |

| * 2950-2850: Aliphatic C-H stretching.[9] | |

| * 1600-1580: Aromatic C=C stretching. | |

| * 1250-1000: C-O stretching (ether and alcohol). | |

| * 1200-1100: C-N stretching. | |

| Mass Spec. | * Expected [M+H]⁺: 198.1125 for C₁₀H₁₅NO₃. |

| HPLC | * A single major peak indicating high purity (>95%) under specified conditions. |

Detailed Characterization Protocols

-

Protocol: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expertise & Experience: The chemical shifts of the aromatic protons are expected to be upfield due to the electron-donating effect of the amino and methoxy groups. The splitting patterns (triplet and doublet) are characteristic of the 1,3,5-substitution pattern.

-

Protocol: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oily product.

-

Expertise & Experience: The presence of broad absorption bands in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H and O-H functional groups.[8] The exact position and shape of these bands can be influenced by hydrogen bonding.

-

Protocol: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode to obtain an accurate mass measurement.

-

Expertise & Experience: The observed mass of the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.

-

Protocol:

-

Trustworthiness: This method is self-validating. The appearance of a single, sharp peak at a specific retention time under defined conditions is a reliable indicator of the compound's purity.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound. The detailed characterization protocols provide a framework for confirming the identity and purity of the final product, ensuring its suitability for further research and development. The principles and techniques described herein are grounded in established chemical literature and best practices in synthetic and analytical chemistry.

References

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 2. 2-(3-Amino-5-Methoxyphenyl)Ethanol [myskinrecipes.com]

- 3. 2-(3-Amino-5-methoxyphenyl)ethanol | 354512-41-7 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. sds.diversey.com [sds.diversey.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-((3,5-Dimethoxyphenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((3,5-Dimethoxyphenyl)amino)ethanol is a molecule of interest within medicinal chemistry and drug discovery, serving as a potential building block for more complex therapeutic agents. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization. This guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized, field-proven experimental protocols for the determination of its key drug-like properties, including lipophilicity (LogP), acid dissociation constant (pKa), solubility, and chemical stability. The methodologies presented are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[1][2][3][4] This document is intended to serve as a practical resource for researchers, enabling them to generate high-quality data to inform drug design, formulation development, and preliminary safety assessments.

Molecular Identity and Core Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic physical constants.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(3,5-dimethoxyphenyl)amino]ethan-1-ol | N/A |

| CAS Number | 696598-77-3 | [5] |

| Molecular Formula | C₁₀H₁₅NO₃ | [5] |

| Molecular Weight | 197.23 g/mol | [6][7] |

| Appearance | White to Off-White Solid (Predicted) | [8] |

| Melting Point | 146-150 °C (decomposes) for a similar isomer | [6][8][9] |

| Boiling Point | 364.3±42.0 °C (Predicted) | [7][8] |

| Density | 1.145±0.06 g/cm³ (Predicted) | [7][8] |

Note: Some physical properties are for the closely related isomer 2-Amino-1-(2,5-dimethoxyphenyl)ethanol and are used here as an estimate. Experimental determination for the title compound is recommended.

Structural Elucidation and Visualization

The spatial arrangement of atoms and functional groups within this compound dictates its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Experimental Determination of Key Physicochemical Parameters

For drug development, experimentally derived data is the gold standard. The following sections detail the rationale and protocols for determining critical physicochemical properties.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder membrane permeability. The "shake-flask" method is the traditional and most reliable technique for direct LogP measurement.[10][11]

Trustworthiness: The protocol below is based on the OECD Guideline for the Testing of Chemicals, TG 107, ensuring international acceptance and data reliability.[1][2]

Experimental Protocol: Shake-Flask Method for LogP Determination [11][12][13]

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4 to represent physiological conditions.

-

Saturate the n-octanol with the phosphate buffer and, conversely, the phosphate buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in the pre-saturated n-octanol or buffer.

-

-

Partitioning:

-

Combine equal volumes of the pre-saturated n-octanol and buffer in a separatory funnel.

-

Add the stock solution of the test compound.

-

Shake the funnel for a predetermined time (e.g., 2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

Caption: Workflow for LogP determination via the shake-flask method.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is crucial as the ionization state affects solubility, permeability, and receptor binding. For a compound like this compound, which has both an amino group (basic) and a hydroxyl group (weakly acidic), determining the pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.[15][16]

Trustworthiness: This protocol is a self-validating system. The calibration of the pH meter with standard buffers ensures accuracy, and the resulting titration curve provides a clear inflection point corresponding to the pKa.[15][17]

Experimental Protocol: Potentiometric Titration for pKa Determination [15][16]

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).

-

To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]

-

-

Titration:

-

Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M HCl (to determine the pKa of the basic amine) or 0.1 M NaOH (for the acidic hydroxyl group).

-

Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

-

-

Data Analysis:

Caption: Process for pKa determination using potentiometric titration.

Thermodynamic Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development.[18] Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the most accurate measure of solubility.[19][20]

Trustworthiness: This method is self-validating as it measures the compound concentration at equilibrium, ensuring that the true maximum solubility is determined. The use of HPLC-UV for quantification provides specificity and sensitivity.[21][22]

Experimental Protocol: Thermodynamic Solubility Assay [18][19][21]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the buffer of interest (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation: After incubation, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Take an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

-

Reporting: Report the solubility in units such as µg/mL or µM.

Chemical Stability

Expertise & Experience: A drug substance must remain stable under various environmental conditions to ensure its safety and efficacy throughout its shelf life.[23][24] Stability studies are conducted under accelerated or stress conditions to predict the long-term stability of the compound.

Trustworthiness: This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines, which are the global standard for stability testing. The use of a stability-indicating analytical method is crucial for ensuring that any degradation products are separated from the parent compound and accurately quantified.

Experimental Protocol: Preliminary Chemical Stability Assessment [25]

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

-

Stress Conditions:

-

pH Stability: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 7.4, 9).

-

Temperature Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method.

-

Quantify the remaining parent compound and any major degradation products.

-

-

Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify the conditions under which the compound is least stable.

-

Conclusion

The systematic evaluation of physicochemical properties is a non-negotiable aspect of early-stage drug discovery and development. This guide has provided a framework for the characterization of this compound, combining known data with robust, standardized protocols for experimental determination. By adhering to these methodologies, researchers can generate reliable and reproducible data, facilitating informed decision-making in the advancement of new chemical entities. The principles and protocols outlined herein are broadly applicable to the characterization of other novel compounds, serving as a valuable resource for the scientific community.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. 696598-77-3 | 2-Amino-2-(3,5-dimethoxyphenyl)ethanol - AiFChem [aifchem.com]

- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. evotec.com [evotec.com]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. enamine.net [enamine.net]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. fda.gov [fda.gov]

- 24. gmpsop.com [gmpsop.com]

- 25. qualityhub.com [qualityhub.com]

Spectroscopic analysis (NMR, IR, MS) of 2-((3,5-Dimethoxyphenyl)amino)ethanol

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-((3,5-Dimethoxyphenyl)amino)ethanol

Abstract

Introduction and Molecular Structure

This compound is a substituted phenylethanolamine derivative. This class of compounds is significant in medicinal chemistry and materials science. The molecule's structure, featuring a secondary amine, a primary alcohol, and a symmetrically substituted dimethoxybenzene ring, presents a unique combination of functional groups. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

The core structure consists of three key regions:

-

The 3,5-dimethoxyphenyl group : An aromatic ring with two electron-donating methoxy groups meta to the point of attachment.

-

The secondary amine : Linking the aromatic and aliphatic parts of the molecule.

-

The ethanol backbone : A two-carbon chain with a terminal primary alcohol.

A Technical Guide to Novel Synthesis Routes for N-Aryl Aminoethanols: Strategies for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of N-Aryl Aminoethanols in Medicinal Chemistry

The N-aryl aminoethanol scaffold is a privileged structural motif, consistently appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its unique combination of a hydrophilic alcohol, a basic nitrogen atom, and a lipophilic aryl group allows for multifaceted interactions with biological targets, making it a cornerstone in medicinal chemistry. This framework is central to the pharmacological activity of numerous drugs, including β-blockers (e.g., Propranolol), antimalarial agents (e.g., Mefloquine), and antidepressants (e.g., Toloxatone).[1][2][3][4] The stereochemistry of the amino and alcohol groups is often critical for efficacy and selectivity, placing a significant demand on the development of robust, efficient, and highly stereoselective synthetic methodologies.[2][5]

This guide provides an in-depth exploration of modern and innovative strategies for the synthesis of N-aryl aminoethanols. Moving beyond classical approaches, we will delve into the mechanistic intricacies and practical applications of novel catalytic systems—including transition metal, biocatalytic, and photocatalytic methods—that offer superior control, efficiency, and sustainability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cutting-edge synthetic chemistry to accelerate the discovery of next-generation therapeutics.

The Classical Approach and Its Modern Evolution: Ring-Opening of Epoxides

The aminolysis of epoxides stands as the most direct and atom-economical route to β-amino alcohols. This strategy involves the nucleophilic attack of an aryl amine (aniline) at one of the electrophilic carbons of the epoxide ring.

Causality Behind the Method: The inherent strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack. In the absence of significant steric or electronic bias, unsymmetrical epoxides are typically attacked by amines at the less sterically hindered carbon atom, a principle governed by the SN2 reaction mechanism.[6][7] However, achieving high regioselectivity and mild reaction conditions often necessitates the use of a catalyst.

Modern Catalytic Systems:

-

Lewis Acid Catalysis: Lewis acids, such as Zirconium(IV) chloride (ZrCl₄) and Vanadium(III) chloride (VCl₃), activate the epoxide by coordinating to the oxygen atom.[6] This coordination polarizes the C-O bonds, making the epoxide a more potent electrophile and facilitating the ring-opening even with weakly nucleophilic anilines at ambient temperatures.[6]

-

Metal- and Solvent-Free Protocols: In a significant advancement for green chemistry, it has been demonstrated that simple organic acids, like acetic acid, can mediate the highly regioselective ring-opening of epoxides with amines.[8] This approach avoids the use of toxic metals and organic solvents, offering a more sustainable and cost-effective pathway.[8]

-

Biocatalysis: Enzymes, particularly lipases, have emerged as effective catalysts for epoxide aminolysis. For instance, Lipozyme TL IM can catalyze the reaction under continuous-flow conditions, providing excellent yields in a mild and environmentally benign manner.[1] This biocatalytic method capitalizes on the high selectivity of enzymes to produce β-amino alcohols efficiently.[1]

Caption: General mechanism of catalyzed epoxide ring-opening.

Experimental Protocol: Zirconium(IV) Chloride Catalyzed Ring-Opening of Styrene Oxide with Aniline

This protocol is adapted from the work of Venkateswarlu et al.[6]

-

Reaction Setup: To a solution of styrene oxide (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add aniline (1.2 mmol).

-

Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄) (10 mol%) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N-aryl aminoethanol.

Data Summary: Catalytic Ring-Opening of Epoxides with Anilines

| Catalyst System | Solvent | Temperature | Typical Yields | Key Advantages | Reference |

| ZrCl₄ | Acetonitrile | Room Temp. | Good to Excellent | High regioselectivity, mild conditions. | [6] |

| VCl₃ | Acetonitrile | Room Temp. | Very Good | Highly regioselective and anti-stereoselective. | [6] |

| Acetic Acid | Neat (Solvent-free) | 60 °C | High | Metal-free, environmentally benign. | [8] |

| Lipozyme TL IM | Methanol | 40 °C (Flow) | Excellent | Biocatalytic, mild, continuous process. | [1] |

| Graphene Oxide | Solvent-free | 60-80 °C | Good to Excellent | Metal-free, heterogeneous catalyst. | [9] |

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile platform for the formation of C-N bonds, providing access to N-aryl aminoethanols from readily available amino alcohols and aryl halides.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Principle: The Ullmann condensation is a classic method for forming C-N bonds. Modern iterations have transformed this reaction from a process requiring harsh, high-temperature conditions to a mild, efficient, and highly functional group-tolerant methodology. The key to this evolution lies in the use of specific ligands that facilitate the catalytic cycle.

Expertise & Experience: The primary challenge in the Ullmann coupling of amino alcohols is achieving selective N-arylation over O-arylation. The choice of ligand and base is paramount in controlling this chemoselectivity. Ligands such as β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) or N-based ligands (e.g., diamines) accelerate the rate-limiting reductive elimination step from the copper(III) intermediate, allowing the reaction to proceed at or near room temperature.[10] Furthermore, the choice of base can dictate which nucleophile (the amine or the alcohol) is deprotonated, thereby directing the arylation to the desired site. For example, using NaOTMS has been shown to exclusively promote C-N coupling, overriding steric effects that might otherwise favor C-O coupling with other bases.[11] The low cost and stability of copper catalysts make this method particularly attractive for industrial-scale synthesis.[10]

Caption: Ligand-assisted Ullmann cross-coupling cycle.

Experimental Protocol: Copper-Catalyzed Room-Temperature N-Arylation

This protocol is based on the methodology developed by Klapars and Buchwald, adapted from related procedures.[10]

-

Reaction Setup: In a glovebox, add CuI (5 mol%), the ligand (e.g., indole-2-carboxylic acid, 10 mol%), and Cs₂CO₃ (2 equivalents) to an oven-dried reaction vial equipped with a stir bar.

-

Reagent Addition: Add the β-amino alcohol (1.2 equivalents) and the aryl iodide (1 equivalent).

-

Solvent and Reaction: Add anhydrous DMSO as the solvent. Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: After completion (monitored by GC-MS or LC-MS), dilute the reaction mixture with ethyl acetate and water.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle: The Buchwald-Hartwig amination is arguably one of the most powerful methods for C-N bond formation due to its broad substrate scope and high functional group tolerance. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-aryl product.

Expertise & Experience: The success of this reaction is critically dependent on the choice of ligand, which is typically a bulky, electron-rich phosphine. These ligands promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[12] While highly effective for many amines, the direct coupling of unprotected amino alcohols can sometimes be challenging due to potential bidentate coordination to the palladium center, which can inhibit catalysis. However, sequential one-pot reactions or the use of specifically designed ligand systems can overcome this limitation, providing access to N-aryl-β-amino alcohols.[13] This method is often favored when dealing with complex substrates or when copper-based methods fail.[12]

Caption: The Buchwald-Hartwig catalytic cycle.

Reductive Amination: A Versatile and Convergent Strategy

Principle: Reductive amination is a robust and highly reliable method for forming C-N bonds by converting a carbonyl group into an amine. The process involves the initial reaction of an aldehyde or ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[14][15]

Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[14][16] Their reduced reactivity, compared to reagents like NaBH₄, ensures that the carbonyl group has sufficient time to react with the amine to form the iminium intermediate before any significant reduction of the carbonyl occurs. The reaction is typically run under weakly acidic conditions, which are necessary to catalyze imine formation but not so acidic as to protonate and deactivate the starting amine.

Asymmetric & Biocatalytic Reductive Amination: For the synthesis of chiral amino alcohols, biocatalysis offers an unparalleled level of stereocontrol. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are classes of enzymes that can reduce a broad range of imines with exceptional enantioselectivity.[17][18] A one-pot, two-step enzymatic process can be designed where one enzyme (e.g., a lyase) first creates an α-hydroxy ketone, which is then subjected to asymmetric reductive amination by an IRED in the presence of an amine, yielding chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (ee).[18] This chemo-enzymatic approach provides a green, efficient, and highly selective route to valuable chiral building blocks.

Caption: Workflow for the synthesis of N-aryl aminoethanols via reductive amination.

Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

This is a general procedure adapted from standard literature methods.[19]

-

Reaction Setup: Dissolve the α-hydroxy ketone (1 equivalent) and the aryl amine (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

-

Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the solution to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Data Summary: Comparison of Reductive Amination Methods

| Method | Reducing Agent / Catalyst | Selectivity | Conditions | Key Advantages | Reference |

| Chemical | NaBH(OAc)₃ | Good chemical selectivity | Mild, Room Temp. | Broad applicability, one-pot. | [14][19] |

| Chemical | NaBH₃CN | Good chemical selectivity | Mild, pH control needed | Tolerates many functional groups. | [14][15] |

| Biocatalytic | Imine Reductase (IRED) | Excellent enantioselectivity (>99% ee) | Aqueous buffer, mild temp. | Green, highly stereoselective. | [18] |

| Biocatalytic | Amine Dehydrogenase (AmDH) | Excellent enantioselectivity | Aqueous buffer, mild temp. | Access to small chiral amines. | [17] |

Emerging and Novel Methodologies

The field of synthetic chemistry is continually evolving, with new methodologies offering unprecedented efficiency and new avenues for bond formation.

-

Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. For the preparation of N-aryl amines, this strategy can enable the catalytic dehydrogenation of allylic amine precursors under exceptionally mild conditions.[20][21] The mechanism often involves a synergistic interplay of single-electron transfer (SET) and hydrogen-atom transfer (HAT) processes, providing a controlled route to aromatization.[20][22]

-

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A notable example is the transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water to furnish N-aryl β-amino alcohol derivatives.[23] This strategy allows for rapid construction of molecular complexity from simple building blocks.

-

Chemoenzymatic Cascades: These one-pot processes combine the best of both worlds: the unparalleled selectivity of biocatalysis and the broad reaction scope of chemical catalysis. For instance, an ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the hydroamination of fumarate with an arylhydrazine, after which an acid-catalyzed intramolecular cyclization can occur in the same pot to yield complex heterocyclic structures.[24][25] This approach minimizes purification steps and improves overall process efficiency.

Conclusion and Future Outlook

The synthesis of N-aryl aminoethanols has progressed significantly, moving from classical, often harsh, methods to a suite of sophisticated and mild catalytic strategies. Modern advancements in copper- and palladium-catalyzed cross-coupling provide reliable and scalable routes with increasing control over chemoselectivity. Simultaneously, reductive amination, especially its biocatalytic variants using enzymes like IREDs, has set a new standard for the asymmetric synthesis of these crucial chiral building blocks.

Looking forward, the field will undoubtedly continue its trajectory towards greater sustainability and efficiency. The expansion of photocatalytic methods, the design of novel multi-component reactions, and the engineering of new enzymes for chemoenzymatic cascades will be at the forefront of this progress. These innovative approaches will not only simplify the synthesis of known N-aryl aminoethanol-containing drugs but will also empower chemists to explore novel chemical space, accelerating the discovery and development of future medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 13. Palladium-catalyzed sequential one-pot reaction of aryl bromides with O-homoallylhydroxylamines: synthesis of N-aryl-β-amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 18. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 20. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.rug.nl [research.rug.nl]

- 25. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-((3,5-Dimethoxyphenyl)amino)ethanol Derivatives

Foreword: The Rationale for a Focused Screening Cascade

In modern drug discovery, the journey from a novel chemical scaffold to a viable therapeutic candidate is a meticulously orchestrated process of elimination and characterization. The family of 2-((3,5-Dimethoxyphenyl)amino)ethanol derivatives presents a compelling starting point. This structure combines the 3,5-dimethoxyphenyl moiety, a feature present in compounds with known biological activities such as the tubulin inhibitor Combretastatin A-4, with a flexible aminoethanol side chain. This combination offers rich potential for diverse molecular interactions, making it a prime candidate for broad biological activity screening.

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade tailored to this specific chemical class. We will proceed from high-throughput primary assays designed for rapid identification of "hits" to more complex, mechanism-elucidating secondary assays. Our approach is grounded in the principle of a self-validating system: each step is designed not only to generate data but also to provide a rationale for proceeding to the next, more resource-intensive stage. We will explore the core methodologies for evaluating anticancer, antimicrobial, antioxidant, and anti-inflammatory potential, supplemented by computational approaches that can rationalize and predict biological activity.

Chapter 1: The Foundation - Synthesis of the Compound Library

Before any screening can commence, a diverse library of derivatives must be synthesized. The core structure allows for modification at several key positions, including the amino group and the hydroxyl group of the ethanol moiety, to explore the structure-activity relationship (SAR). A common synthetic approach involves the reductive amination of 3,5-dimethoxybenzaldehyde with various primary amines, followed by further derivatization.

A generalized synthetic scheme provides a roadmap for creating the necessary chemical diversity for a robust screening campaign.

Caption: Generalized synthetic route for the derivative library.

Chapter 2: Anticancer Activity Screening

The structural similarity to known antimitotic agents makes anticancer activity a primary hypothesis for this compound class. Our screening will begin with a broad cytotoxicity assay against a panel of human cancer cell lines, followed by more specific assays for promising candidates.

Primary Screening: Cell Viability Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for initial high-throughput screening to assess a compound's effect on cell proliferation and viability.[1][2] Its underlying principle is the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Derivative ID | A549 (Lung) IC₅₀ (µM)[3] | MCF-7 (Breast) IC₅₀ (µM)[4] | U-87 (Glioblastoma) IC₅₀ (µM)[1] |

| DMP-001 | 5.2 | 8.1 | 3.5 |

| DMP-002 | > 50 | 45.6 | > 50 |

| DMP-003 | 1.8 | 2.5 | 0.9 |

| Doxorubicin | 0.5 | 0.8 | 0.3 |

Compounds with low micromolar or nanomolar IC₅₀ values (e.g., DMP-003) are considered "hits" and are prioritized for secondary screening to determine their mechanism of action (e.g., apoptosis induction, cell cycle arrest, or tubulin polymerization inhibition).[5]

Chapter 3: Antimicrobial Activity Screening

The global challenge of antimicrobial resistance necessitates the search for novel chemical structures with antibacterial or antifungal properties.[6] The this compound scaffold can be efficiently screened for such activity.

Primary Screening: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours (48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The antimicrobial activity is reported as the MIC value. Lower MIC values indicate higher potency.

| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DMP-001 | > 128 | > 128 | 64 |

| DMP-002 | 16 | 32 | 16 |

| DMP-003 | 128 | > 128 | > 128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Chapter 4: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making compounds with radical-scavenging abilities valuable.[1] Simple, rapid chemical assays are effective for initial screening of antioxidant potential.

Primary Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[7][8][9] The principle is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Caption: Workflow for the DPPH radical scavenging assay.

The antioxidant activity is expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Derivative ID | DPPH Scavenging IC₅₀ (µg/mL) |

| DMP-001 | 15.8 |

| DMP-002 | 89.2 |

| DMP-003 | > 200 |

| Ascorbic Acid | 5.1 |

Chapter 5: Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases. Screening for compounds that can modulate inflammatory responses is a crucial area of drug discovery.[10][11] A common in vitro model uses macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Primary Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).[12] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group and an LPS-only control group.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

References

- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. ir.vistas.ac.in [ir.vistas.ac.in]

Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 2-((3,5-Dimethoxyphenyl)amino)ethanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, multi-tiered strategy for the systematic investigation of the mechanism of action of the novel small molecule, 2-((3,5-Dimethoxyphenyl)amino)ethanol. In the absence of direct literature, a primary hypothesis has been formulated based on structural analogy to known pharmacologically active agents. We posit that this compound functions as a modulator of adrenergic signaling pathways, a conjecture supported by the prevalence of the phenylethanolamine scaffold in adrenergic ligands. Concurrently, a secondary potential mechanism involving antioxidant activity, suggested by related 3,5-dimethoxyaniline derivatives, will be explored. This document provides a robust framework of detailed experimental protocols, from initial target screening to in-depth cellular and functional assays, designed to rigorously test these hypotheses and elucidate the compound's biological function.

Introduction: Deconstructing the Molecule and Formulating a Primary Hypothesis

The chemical architecture of this compound, featuring a phenylethanolamine core, is strongly suggestive of interaction with biogenic amine receptors. Specifically, this scaffold is a well-established pharmacophore for ligands of adrenergic receptors. A notable analogue, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is the active metabolite of the α1-adrenergic agonist Midodrine, used clinically to treat hypotensive states.[1][2] Further research on derivatives of 2-amino-1-(2,5-dimethoxyphenyl)ethanol has revealed complex pharmacology, including both α-adrenergic agonism and antagonism, contingent on specific structural modifications.[3]

These precedents lead to our central hypothesis: This compound modulates adrenergic receptor activity. The 3,5-dimethoxy substitution pattern on the phenyl ring is predicted to be a key determinant of its binding affinity and selectivity across the various adrenergic receptor subtypes (α1, α2, β1, β2, β3).

Furthermore, studies on Schiff bases derived from 3,5-dimethoxyaniline have demonstrated notable antioxidant properties.[4] This raises a secondary, non-exclusive hypothesis: This compound may exert cellular effects through direct or indirect antioxidant activity.

This guide presents a logical workflow to systematically investigate these hypotheses, beginning with broad screening and progressively narrowing the focus to specific molecular interactions and their functional consequences.

Phase I: Primary Target Identification and Validation

The initial phase of our investigation is designed to ascertain whether this compound directly interacts with adrenergic receptors.

Radioligand Binding Assays: A Quantitative Assessment of Affinity

The foundational step is to quantify the binding affinity of the compound for a panel of human adrenergic receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Acquire commercially available cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Culture cells to high density and harvest. Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and pellet the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand for the receptor subtype being tested (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Adrenergic Receptor Binding Affinity Profile

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| α1A | [3H]-Prazosin | |

| α1B | [3H]-Prazosin | |

| α1D | [3H]-Prazosin | |

| α2A | [3H]-Yohimbine | |

| α2B | [3H]-Yohimbine | |

| α2C | [3H]-Yohimbine | |

| β1 | [3H]-DHA | |

| β2 | [3H]-DHA | |

| β3 | [3H]-DHA |

Functional Assays: Differentiating Agonism from Antagonism

Once binding is confirmed, the functional consequence of this interaction must be determined. This involves assessing whether the compound activates (agonism) or blocks (antagonism) the receptor.

Experimental Workflow: Functional Characterization

Caption: Workflow for functional characterization of the compound.

Experimental Protocol: cAMP Accumulation Assay (for β-Adrenergic Receptors)

-

Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and culture overnight.

-

Assay: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: For agonist testing, add varying concentrations of this compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., isoproterenol).

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: For agonist activity, plot cAMP concentration against the log of the compound concentration to determine EC50 and Emax. For antagonist activity, perform a Schild analysis to determine the pA2 value.

Phase II: Elucidating Downstream Signaling Pathways

Assuming the compound demonstrates activity at one or more adrenergic receptors, the next phase is to map its impact on the canonical downstream signaling cascades.

Signaling Pathway Overview

Caption: Canonical adrenergic receptor signaling pathways.

Western Blot Analysis of Key Signaling Nodes

To confirm pathway activation, we will use Western blotting to measure the phosphorylation status of key downstream effectors.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat cultured cells (e.g., vascular smooth muscle cells for α1, cardiomyocytes for β1) with an effective concentration of this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-CREB, p-PKC). Subsequently, strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Data Presentation: Phospho-Protein Activation Profile

| Target Protein | Treatment | Fold Change vs. Vehicle Control |

| p-ERK | Compound X (1 µM) | |

| p-CREB | Compound X (1 µM) | |

| p-PKC | Compound X (1 µM) |

Phase III: Investigating Antioxidant Properties

This phase will run in parallel with the adrenergic receptor investigation to assess the compound's potential antioxidant activity.

In Vitro Radical Scavenging Assays

We will begin with cell-free assays to determine if the compound can directly scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Assay Setup: In a 96-well plate, add a standard solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Addition: Add various concentrations of this compound to the wells. Include ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a plate reader. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cellular Antioxidant Activity Assay

To determine if the compound has antioxidant effects in a cellular context, we will measure its ability to counteract induced oxidative stress.

Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Assay

-

Cell Culture and Loading: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a black-walled, clear-bottom 96-well plate. Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce ROS production by adding an oxidizing agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.

-

Data Analysis: Compare the rate of fluorescence increase in compound-treated cells to that in vehicle-treated cells to determine the extent of ROS inhibition.

Conclusion and Future Directions

This technical guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed experiments will systematically determine its affinity and functional activity at adrenergic receptors, map the downstream signaling consequences, and evaluate its potential antioxidant properties. The results of these studies will provide a comprehensive understanding of the compound's molecular pharmacology and pave the way for further preclinical development, including in vivo efficacy and safety studies. A definitive understanding of its mechanism is paramount for identifying its therapeutic potential and advancing it through the drug development pipeline.

References

- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential pharmacological targets for 2-((3,5-Dimethoxyphenyl)amino)ethanol

An In-Depth Technical Guide to Investigating the Pharmacological Targets of 2-((3,5-Dimethoxyphenyl)amino)ethanol

Foreword: From Structure to Function

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of systematic investigation. For this compound, a molecule with a distinct substitution pattern on its phenyl ring and a flexible ethanolamine side chain, the immediate question for any drug development professional is: "What are its biological targets?" This guide is structured to answer that question, providing a strategic and experimentally robust framework for target identification and validation. As a senior application scientist, my approach is not to provide a rigid protocol but to illuminate a logical pathway of inquiry, where each step builds upon the last, from computational prediction to empirical validation.

Part 1: Initial Structural Assessment and Target Prioritization

The structure of this compound provides immediate clues to its potential pharmacological profile. The molecule can be deconstructed into two key pharmacophoric elements: the 3,5-dimethoxyphenyl group and the aminoethanol side chain . This pattern is reminiscent of several classes of known bioactive compounds, allowing us to form initial hypotheses.

-

The Dimethoxyphenyl Moiety: The presence and position of methoxy groups on a phenyl ring are critical determinants of interaction with biogenic amine receptors. Specifically, compounds with a 2,5-dimethoxy substitution pattern are well-documented ligands for serotonergic and adrenergic receptors.[1][2][3] While the subject molecule has a 3,5-substitution, this structural alert strongly suggests that monoamine receptors should be a primary area of investigation.

-

The Ethanolamine Side Chain: The ethanolamine scaffold is a component of numerous endogenous molecules and drugs.[4][5] It is a key building block for phospholipids like phosphatidylethanolamine (PE) and can influence cellular processes such as membrane structure and signaling.[6] Its presence in our molecule of interest suggests potential interactions with enzymes involved in lipid metabolism or with receptors that recognize this flexible, polar side chain.

Based on these structural features, we can prioritize the following potential target classes for investigation:

-

Adrenergic Receptors: The structural similarity to 2-amino-1-(2,5-dimethoxyphenyl)ethanol, the active metabolite of the α1-adrenergic agonist midodrine, makes adrenergic receptors, particularly the alpha subtypes, a high-priority target class.[7][8]

-

Serotonin (5-HT) Receptors: The extensive pharmacology of dimethoxyphenethylamines (the "2C-X" family) at 5-HT2A, 5-HT2B, and 5-HT2C receptors indicates a high probability of interaction.[1][2][3][9]

-

Monoamine Transporters: The core phenethylamine-like structure suggests a potential for interaction with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

-

Enzymes of Phospholipid Metabolism: The ethanolamine moiety could direct the molecule towards enzymes in the Kennedy pathway, which synthesizes PE.[6]

Part 2: A Step-by-Step Guide to Target Identification and Validation

This section outlines a comprehensive workflow, beginning with computational approaches to generate hypotheses and progressing to rigorous in vitro validation. The rationale behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Section 2.1: In Silico Target Prediction: The Hypothesis Generation Phase

Before committing to resource-intensive wet-lab experiments, a computational approach is invaluable for refining our target list and predicting potential interactions.[10][11][12] This is a cost-effective strategy to cast a wide net and identify the most promising candidates for experimental validation.[13][14]

-

Rationale: This method operates on the principle that structurally similar molecules are likely to have similar biological activities. We will screen our query molecule against large databases of compounds with known biological targets.

-

Step 1: 2D and 3D Molecular Representation. Generate a high-quality 3D conformation of this compound using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).

-

Step 2: Database Selection. Choose relevant databases containing ligand-target information, such as ChEMBL, PubChem BioAssay, and BindingDB.

-

Step 3: Similarity Search. Perform a 2D similarity search (e.g., using Tanimoto coefficients on molecular fingerprints) and a 3D shape-based screening against the selected databases.

-

Step 4: Analysis of Hits. Analyze the top-ranking hits. A high density of hits for a particular target class (e.g., α1-adrenergic receptors) provides strong evidence for that being a potential target of our query molecule.

-

Rationale: If high-resolution crystal structures of potential targets are available, we can computationally "dock" our molecule into the binding site to predict binding affinity and pose. This is particularly useful for our prioritized targets like adrenergic and serotonin receptors.

-

Step 1: Target Structure Preparation. Obtain crystal structures of our high-priority targets (e.g., human α1A-adrenergic receptor, human 5-HT2A receptor) from the Protein Data Bank (PDB). Prepare the structures by adding hydrogens, removing water molecules, and defining the binding pocket.

-

Step 2: Ligand Preparation. Prepare the 3D structure of this compound, ensuring correct protonation states at physiological pH.

-

Step 3: Molecular Docking. Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared receptor structures.

-

Step 4: Scoring and Analysis. Analyze the docking scores, which estimate the binding free energy. A lower (more negative) score indicates a more favorable interaction. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, aromatic interactions) are plausible.

Caption: Workflow for in silico target prediction.

Section 2.2: In Vitro Target Validation: Experimental Confirmation

Computational predictions are hypotheses that must be tested experimentally. The following protocols are designed to confirm direct binding to our prioritized targets and to characterize the functional consequences of that binding.

-

Rationale: These assays provide a direct measure of the affinity (Ki) of our compound for a specific receptor. This is the gold standard for confirming a direct interaction.

-

Step 1: Preparation of Materials.

-

Source cell membranes expressing the human receptor of interest (e.g., α1A-adrenergic, 5-HT2A) from a commercial vendor or prepare them in-house from transfected cell lines.

-

Obtain a suitable radioligand for each target (e.g., [3H]prazosin for α1 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Prepare a stock solution of this compound and perform serial dilutions to create a concentration range spanning at least 6 orders of magnitude (e.g., 1 pM to 10 µM).

-

-

Step 2: Assay Setup. In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Step 3: Incubation and Termination. Incubate the plates to allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Step 4: Scintillation Counting. Measure the radioactivity retained on the filtermat using a scintillation counter.

-

Step 5: Data Analysis. Subtract non-specific binding from all other measurements. Plot the percent specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| Human α1A-Adrenergic | [3H]prazosin | 85 |

| Human α1B-Adrenergic | [3H]prazosin | 250 |

| Human α1D-Adrenergic | [3H]prazosin | 400 |

| Human 5-HT2A | [3H]ketanserin | 120 |

| Human 5-HT2C | [3H]mesulergine | 950 |

| Human SERT | [3H]citalopram | >10,000 |

-

Rationale: Binding does not reveal function. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are essential to determine the compound's effect on receptor signaling.

-

Step 1: Cell Line Selection. Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest. The choice of cell line and assay format depends on the receptor's signaling pathway (e.g., Gq, Gs, Gi).

-

Step 2: Agonist Mode Assay.

-

Plate the cells and allow them to adhere.

-

Add increasing concentrations of this compound.

-

Measure the downstream signaling response. For Gq-coupled receptors (like α1 and 5-HT2A), this is typically a measurement of intracellular calcium mobilization using a fluorescent dye like Fura-2 or a BRET/FRET-based biosensor.

-

Plot the response against the log concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

-

-

Step 3: Antagonist Mode Assay.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a fixed concentration (typically the EC80) of a known agonist for the receptor.

-

Measure the signaling response. A decrease in the agonist-induced signal indicates antagonism.

-

Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50, which can be converted to a Kb value using the Schild equation.

-

Caption: Workflow for in vitro target validation.

Part 3: Conclusion and Path Forward

This guide provides a structured, multi-faceted approach to elucidating the pharmacological targets of this compound. By integrating computational predictions with gold-standard in vitro assays, researchers can efficiently and accurately build a comprehensive pharmacological profile of this novel compound. The initial analysis strongly suggests that the most fruitful avenues of investigation will be the adrenergic and serotonergic receptor systems. Successful validation and characterization of these interactions will be the critical first step in understanding the therapeutic potential and safety profile of this molecule, paving the way for more advanced preclinical studies.

References

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]

- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at… [ouci.dntb.gov.ua]